molecular formula C5H6F2N2O2S2 B13594263 2-(1,1-Difluoroethyl)-1,3-thiazole-5-sulfonamide

2-(1,1-Difluoroethyl)-1,3-thiazole-5-sulfonamide

Cat. No.: B13594263
M. Wt: 228.2 g/mol
InChI Key: NRKUNXKNGJBGLX-UHFFFAOYSA-N
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Description

2-(1,1-Difluoroethyl)-1,3-thiazole-5-sulfonamide is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of the difluoroethyl group and sulfonamide moiety in this compound makes it of particular interest in various fields of scientific research, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-Difluoroethyl)-1,3-thiazole-5-sulfonamide typically involves the reaction of 1,1-difluoroethylamine with a thiazole derivative under specific conditions. One common method includes the use of a sulfonyl chloride derivative of thiazole, which reacts with 1,1-difluoroethylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

2-(1,1-Difluoroethyl)-1,3-thiazole-5-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

Scientific Research Applications

2-(1,1-Difluoroethyl)-1,3-thiazole-5-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,1-Difluoroethyl)-1,3-thiazole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group can enhance the compound’s binding affinity to its target by mimicking the steric and electronic properties of natural substrates. This interaction can lead to the inhibition or modulation of the target’s activity, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,1-Difluoroethyl)-1,3-thiazole-5-sulfonamide is unique due to the presence of both the thiazole ring and the sulfonamide group, which confer specific chemical and biological properties

Properties

Molecular Formula

C5H6F2N2O2S2

Molecular Weight

228.2 g/mol

IUPAC Name

2-(1,1-difluoroethyl)-1,3-thiazole-5-sulfonamide

InChI

InChI=1S/C5H6F2N2O2S2/c1-5(6,7)4-9-2-3(12-4)13(8,10)11/h2H,1H3,(H2,8,10,11)

InChI Key

NRKUNXKNGJBGLX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=C(S1)S(=O)(=O)N)(F)F

Origin of Product

United States

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